molecular formula C9H10BNO3 B034243 3-Acrylamidophenylboronic acid CAS No. 99349-68-5

3-Acrylamidophenylboronic acid

Cat. No. B034243
CAS RN: 99349-68-5
M. Wt: 190.99 g/mol
InChI Key: ULVXDHIJOKEBMW-UHFFFAOYSA-N
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Description

3-Acrylamidophenylboronic acid, also known as 3-APBA, is a boronic acid derivative of acrylamide, a common monomer in the synthesis of polymers. 3-APBA is an important reagent used in organic synthesis and has numerous applications in scientific research.

Scientific Research Applications

  • Dopamine Detection : A study by Hong et al. (2013) in "Electroanalysis" showed that molecularly imprinted poly(acrylamidophenylboronic acid) films on gold electrodes could effectively detect dopamine levels down to 20 nM, with improved sensitivity when paired with carbon nanotubes (Hong, Lee, So, & Wong, 2013).

  • Polymer Incorporation : D'Hooge et al. (2008) in "Polymer" successfully synthesized 2-, 3-, and 4-methacrylamido phenylboronic acids, enabling their incorporation into polymers (D'Hooge et al., 2008).

  • Cancer Treatment : Wang et al. (2013) in "Biomaterials" found that boronic acid-rich chitosan nanoparticles with iRGD-conjugated doxorubicin significantly improved drug penetration and antitumor activity in 3D multicellular spheroids and tumors, potentially prolonging mouse life (Wang, Zhen, Wang, Zhang, Wu, & Jiang, 2013).

  • Corrosion Inhibition : Abu-Rayyan et al. (2022) in "Nanomaterials" showed that acrylamide derivatives ACR-2 and ACR-3 effectively inhibited copper corrosion in nitric acid solutions, with maximum efficiencies of 84.5% and 86.1%, respectively (Abu-Rayyan et al., 2022).

  • Glycoprotein Enrichment : Jiewen Wang et al. (2016) in "RSC Advances" demonstrated that boronic acid functionalized Fe3O4 magnetic nanoparticles effectively enriched glycoproteins in real egg white samples, offering a promising platform for biomarker research (Wang, He, Chen, & Zhang, 2016).

  • Liver Targeting : Jing Wang et al. (2013) in the "Journal of Controlled Release" reported that boronic acid-rich protein nanoparticles showed dominant liver targeting and washout-resistant ability, enabling effective liver cancer regression without hepatic and cardiac toxicities (Wang, Zhang, Wang, Wu, & Jiang, 2013).

  • Insulin Adsorption : Cheng et al. (2012) in "Soft Matter" developed nanoparticles that showed potential for improving nasal insulin adsorption and reducing plasma glucose levels without causing nasal epithelium damage (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012).

  • Biosensor Systems : Cambre et al. (2012) in "Journal of Polymer Science Part A" suggested that tuning the sugar-responsive behavior of boronic acid block copolymers can enable their use in applications requiring pH- and sugar-responsive behavior (Cambre, Roy, & Sumerlin, 2012).

  • Stimuli-Responsive Nanoparticles : Hasegawa et al. (2015) in "Macromolecules" synthesized dual stimuli-responsive phenylboronic acid-containing framboidal nanoparticles, showing reversible swelling behavior and potential applications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

  • Sustainable Chemical Production : Chen et al. (2014) in "Metabolic Engineering" demonstrated that yeast can produce 3-hydroxypropionic acid (3-HP) using the malonyl-CoA pathway, offering a sustainable alternative to petrochemicals for acrylic acid and acrylamide production (Chen, Bao, Kim, Siewers, & Nielsen, 2014).

Mechanism of Action

Target of Action

3-Acrylamidophenylboronic acid (AAPBA) is a boronic acid monomer that primarily targets certain molecules such as diols or sugars . The boronic acid group (-B(OH)₂) in AAPBA has the unique ability to form reversible covalent bonds with these molecules .

Mode of Action

The interaction of AAPBA with its targets involves the formation of reversible covalent bonds. This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group in AAPBA provides hydrophilic characteristics, making it more suitable for drug delivery applications .

Biochemical Pathways

AAPBA is utilized as a building block to synthesize boronic acid-based polymers or copolymers . These polymers can be designed to detect glucose or other saccharides, affecting the biochemical pathways related to these molecules .

Pharmacokinetics

The acrylamido group in aapba enhances the water solubility of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.

Result of Action

The molecular and cellular effects of AAPBA’s action are primarily observed in its application in biomedical engineering and biosensors for glucose monitoring . For instance, it can be used to synthesize a copolymer that acts as a supramolecular receptor for biosensor applications . AAPBA enhances the water solubility and binding affinity of the copolymer .

Action Environment

The action, efficacy, and stability of AAPBA can be influenced by environmental factors. For example, the pH and glucose levels in the environment can trigger the programmed release of drugs from AAPBA-based polymers . Furthermore, the mechanical properties of AAPBA-based hydrogels are significantly enhanced due to the intervention of nanocomposite nodes .

Safety and Hazards

3-Acrylamidophenylboronic acid has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It causes serious eye irritation .

Future Directions

Glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers, considering the large number of diabetes patients in the world . The hydrogels based on phenylboronic acid and its derivatives, with sensitivity to glucose, can be suitable candidates for the design of insulin delivery systems .

Biochemical Analysis

Biochemical Properties

3-Acrylamidophenylboronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols or sugars . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to design molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group provides hydrophilic characteristics, making it suitable for drug delivery applications . Additionally, this compound can be utilized as a building block to synthesize boronic acid-based polymers or copolymers for biomedical engineering and biosensors for glucose monitoring .

Cellular Effects

This compound has been shown to influence various cellular processes. It can enhance the water solubility and binding affinity of copolymers, which can be beneficial for drug delivery systems . In cellular uptake experiments, nanoparticles incorporating this compound were rapidly taken up by single cells and multicellular spheroids . This compound’s interaction with overexpressed sialic acid in cancer cells suggests its potential for targeted drug delivery . Furthermore, this compound can induce glucose responsiveness in block copolymers, making it useful for biosensor applications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This interaction allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For instance, the synthesis of glucose-responsive block segments using this compound requires one-step polymerization, reducing synthetic difficulty . Additionally, the mechanical properties of nanocomposite hydrogels incorporating this compound are significantly enhanced due to the intervention of nanocomposite nodes . These hydrogels can realize programmed drug loading and release in response to glucose or pH, making them suitable for biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, insulin-loaded poly(this compound-block-N-vinylcaprolactam) nanoparticles were successfully prepared and demonstrated glucose sensitivity, effectively lowering blood sugar levels within 72 hours . The cell and animal toxicity of these nanoparticles were also investigated, revealing no negative impact on blood biochemistry and major organs after intraperitoneal injection of 10 mg/kg/day of nanoparticles . These findings suggest that this compound can be used safely at certain dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its boronic acid group allows it to form reversible covalent bonds with diols or sugars, making it useful for designing molecular sensors for detecting specific analytes . Additionally, the compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic acrylamido group, which enhances its suitability for drug delivery applications . The compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This property allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .

properties

IUPAC Name

[3-(prop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVXDHIJOKEBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149698-08-8
Record name Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149698-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50438076
Record name 3-Acrylamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99349-68-5
Record name 3-Acrylamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods

Procedure details

3-Acrylamido-phenylboronic acid (“3-APB”) was synthesized by reacting 3-amino phenylboronic acid with an excess of acryloyl chloride in an aqueous alkaline solution. The product was extracted in acetone and dried using a rotary evaporator. The structure of 3-APB was confirmed using NMR. The purity was about 90%, TLC showing very little contamination.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-APBA interact with its target molecules?

A1: 3-APBA interacts primarily with molecules containing cis-diol groups, such as glucose and other sugars, through reversible covalent bonding. The boronic acid moiety forms boronate esters with these diols. []

Q2: What are the downstream effects of 3-APBA binding to cis-diols?

A2: This binding often leads to changes in the physicochemical properties of the system. For instance, in hydrogels containing 3-APBA, glucose binding can induce swelling or shrinking. This property has been exploited to develop glucose-sensitive materials for drug delivery and biosensing applications. []

Q3: What is the molecular formula and weight of 3-APBA?

A3: The molecular formula of 3-APBA is C9H10BNO3, and its molecular weight is 191.01 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize 3-APBA?

A4: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed to characterize 3-APBA. FTIR helps identify functional groups like boronic acid, amide, and aromatic rings. NMR, specifically 1H-NMR and 11B-NMR, provides detailed structural information. [, ]

Q5: How does the performance of 3-APBA-containing materials vary under different conditions (e.g., pH, temperature)?

A5: The performance of 3-APBA-containing materials can be influenced by pH and temperature. For example, the binding affinity of 3-APBA for cis-diols is pH-dependent, typically being higher at alkaline pH. Additionally, the thermoresponsive properties of polymers incorporating both N-isopropylacrylamide (NIPAAm) and 3-APBA can be influenced by the presence of glucose. [, ]

Q6: What are the common applications of 3-APBA-based materials?

A6: 3-APBA is frequently incorporated into hydrogels, nanoparticles, and other materials for applications like glucose sensing, drug delivery, and separation science. Its ability to selectively bind cis-diols makes it valuable for these applications. [, , , ]

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